
(1-Methylpyrrol-2-yl)methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylpyrrol-2-yl)methanolate is an organic compound with the molecular formula C6H8NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpyrrol-2-yl)methanolate typically involves the reaction of 1-methylpyrrole with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then deprotonated to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
(1-Methylpyrrol-2-yl)methanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methanolate group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(1-Methylpyrrol-2-yl)methanolate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1-Methylpyrrol-2-yl)methanolate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions by donating its electron pair. This property makes it useful in the synthesis of complex molecules and in catalysis .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-(tributylstannyl)pyrrole: Similar in structure but contains a tributylstannyl group instead of a methanolate group.
1-Methyl-2-acetylpyrrole: Contains an acetyl group instead of a methanolate group.
1-Methylpyrrol-2-ylheptafluorocyclotetraphosphazene: Contains a heptafluorocyclotetraphosphazene group.
Uniqueness
(1-Methylpyrrol-2-yl)methanolate is unique due to its methanolate group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts .
Propiedades
Fórmula molecular |
C6H8NO- |
|---|---|
Peso molecular |
110.13 g/mol |
Nombre IUPAC |
(1-methylpyrrol-2-yl)methanolate |
InChI |
InChI=1S/C6H8NO/c1-7-4-2-3-6(7)5-8/h2-4H,5H2,1H3/q-1 |
Clave InChI |
IHVCQVHWWAOECD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



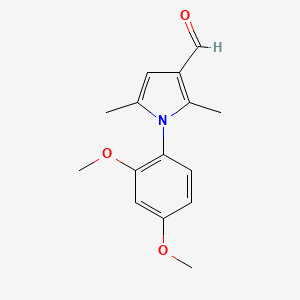

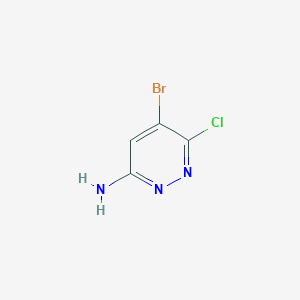

![tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B13918410.png)

![(R)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13918416.png)
![Carbamic acid, [2-[[(3-amino-2-pyridinyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13918417.png)
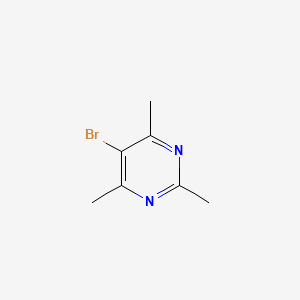
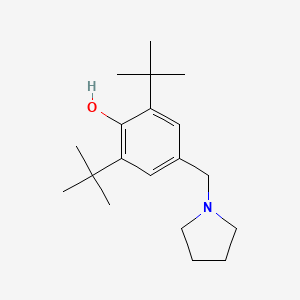
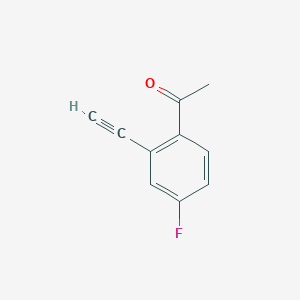

![8-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13918438.png)
